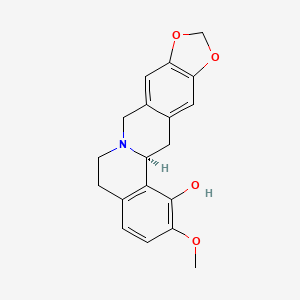
HDAC6-IN-3f
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HDAC6-IN-3f is a potent and selective hdac6 inhibitor
Applications De Recherche Scientifique
Selective Histone Deacetylase 6 (HDAC6) Degraders
HDAC6, involved in various cellular processes like protein stability and cell motility, is studied for its selective inhibition. The development of selective HDAC6 degraders, particularly those recruiting Von Hippel-Lindau (VHL) E3 ubiquitin ligase, has shown potential in removing HDAC6 and studying its related cellular pathways. These compounds demonstrate potent effects without the limitations posed by multifunctional degraders, making them significant in understanding HDAC6's role in cellular functions and as potential candidates in therapeutic development (Yang et al., 2020).
HDAC6 in Diverse Cellular Processes
HDAC6's unique specificity for non-histone proteins marks its distinct regulatory role in diverse biological processes and diseases. Its involvement in various cellular functions and its potential as a therapeutic target for diseases, including cancers and neurodegenerative diseases, make it a significant focus in scientific research. The complexity and the significance of HDAC6 in disease mechanisms underscore the necessity of understanding its structure and function for developing novel and effective HDAC6-selective inhibitors (Li et al., 2012).
HDAC6 in Cancer Progression and Treatment
The role of HDAC6 in cancer, particularly its contribution to oncogenic cell transformation and its interaction with various cellular components and pathways, has been a critical area of study. It has been identified as a potential marker for prognosis in cancer due to its correlation with tumorigenesis and cell survival. Understanding the role of HDAC6 in cancer cell motility, transcription, and translation, as well as its potential as a therapeutic target, is essential for advancing cancer treatment strategies (Aldana-Masangkay & Sakamoto, 2010).
HDAC6 in Neurodegenerative Diseases
HDAC6 inhibition has shown promise as a therapeutic approach for neurodegenerative diseases. The unique properties of HDAC6, including its isoform selectivity and distinct regulatory roles, make it an attractive target for drug development. The discovery of HDAC6-selective inhibitors and their potential in treating neurodegenerative conditions underscore the therapeutic significance of HDAC6 in this field (Shen & Kozikowski, 2019).
Propriétés
Nom du produit |
HDAC6-IN-3f |
|---|---|
Formule moléculaire |
C20H19N3O3 |
Poids moléculaire |
349.39 |
Nom IUPAC |
N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide |
InChI |
InChI=1S/C20H19N3O3/c1-14-21-18-13-16(8-10-19(24)22-26)7-9-17(18)20(25)23(14)12-11-15-5-3-2-4-6-15/h2-10,13,26H,11-12H2,1H3,(H,22,24)/b10-8+ |
Clé InChI |
NVEBAMFLYZFKKW-CSKARUKUSA-N |
SMILES |
O=C(NO)/C=C/C1=CC(N=C(C)N2CCC3=CC=CC=C3)=C(C=C1)C2=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
HDAC6-IN-3f; HDAC6 IN 3f; HDAC6IN3f |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



